1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O2 and its molecular weight is 372.473. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Potential as Antidepressant and Anxiolytic Agents
Compounds with the imidazo[2,1-f]purine-2,4-dione nucleus, including derivatives like 1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been studied for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some derivatives have shown potential as 5-HT1A and 5-HT7 receptor ligands with additional affinity for D2 receptors, indicating their potential use as antidepressants and anxiolytics (Zagórska et al., 2015).
Serotonin Transporter Activity
The serotonin transporter activity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione has also been evaluated. These studies focus on understanding the acid-base properties and affinities of these compounds for the serotonin transporter, which is crucial in understanding their potential therapeutic applications (Zagórska et al., 2011).
Synthesis and Pharmacological Evaluation
Research on synthesizing and evaluating the pharmacological aspects of derivatives of imidazo[2,1-f]purine-2,4-dione has been extensive. These derivatives have been tested for their serotonin receptor affinity and phosphodiesterase inhibitor activity, with some showing promise as antidepressants in vivo (Zagórska et al., 2016).
Potential Use in Affective Disorders
Imidazo[2,1-f]purine-2,4-dione derivatives have been investigated for their central activity, particularly as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptor antagonists. These compounds have shown potential in animal models for treating affective disorders, comparing favorably with known antipsychotic drugs (Partyka et al., 2014).
Molecular Modeling and Antagonistic Activity
Studies have also been conducted on the molecular modeling and antagonist activity of these compounds towards the A3 adenosine receptor. This research helps in understanding the binding disposition of these compounds and their potential as A3 adenosine receptor antagonists (Baraldi et al., 2005).
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-12-6-8-23(9-7-12)10-11-24-13(2)14(3)25-15-16(20-18(24)25)21(4)19(27)22(5)17(15)26/h12H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFKGNUHDNTLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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